molecular formula C8H5F4NO2 B1398654 5-Fluoro-2-(trifluoromethoxy)benzamide CAS No. 1092460-85-9

5-Fluoro-2-(trifluoromethoxy)benzamide

Cat. No. B1398654
M. Wt: 223.12 g/mol
InChI Key: AGJYLMHSKTYRDN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethoxy)benzamide is an organic compound with the chemical formula C8H5F4NO2 . It is a fluorinated benzamide derivative.


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-(trifluoromethoxy)benzamide is C8H5F4NO2 . Its average mass is 223.124 Da and its monoisotopic mass is 223.025635 Da .


Physical And Chemical Properties Analysis

5-Fluoro-2-(trifluoromethoxy)benzamide has a density of 1.5±0.1 g/cm3, a boiling point of 217.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 45.4±3.0 kJ/mol, and it has a flash point of 85.3±27.3 °C . The compound has a molar refractivity of 42.3±0.3 cm3 .

Scientific Research Applications

Antitumor Activity

Fluorinated benzamide derivatives, such as MS-27-275, have been explored for their potential as antitumor agents through the inhibition of histone deacetylase (HDA). These compounds show marked in vivo antitumor activity against various human tumors, acting through mechanisms that include histone hyperacetylation and cell cycle modulation (Saito et al., 1999).

Antimicrobial Activity

Fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) exhibit significant antifungal and antibacterial activities. The presence of fluoro and trifluoromethyl groups in these compounds contributes to their bioactivity, highlighting the role of fluorination in enhancing antimicrobial efficacy (Carmellino et al., 1994).

Synthesis and Chemical Reactions

Fluorinated benzamides serve as key intermediates in the synthesis of various organic compounds. For example, research on fluorination reactions of hexofuranoses demonstrates the utility of fluorinated intermediates in organic synthesis, providing pathways to novel fluorinated derivatives with potential applications in medicinal chemistry and materials science (Mori & Morishima, 1994).

Safety And Hazards

5-Fluoro-2-(trifluoromethoxy)benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

5-fluoro-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJYLMHSKTYRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285104
Record name 5-Fluoro-2-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethoxy)benzamide

CAS RN

1092460-85-9
Record name 5-Fluoro-2-(trifluoromethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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